(5Z)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,3-thiazole-2(5H)-thione
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Overview
Description
(5Z)-5-{[2,5-DIMETHYL-1-(4-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a pyrrole ring, a nitrophenyl group, and a thiazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[2,5-DIMETHYL-1-(4-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde with 2-mercapto-1,3-thiazolidin-4-one under specific conditions such as the presence of a base and a suitable solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[2,5-DIMETHYL-1-(4-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives. Substitution reactions can lead to various substituted pyrrole derivatives.
Scientific Research Applications
(5Z)-5-{[2,5-DIMETHYL-1-(4-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its potential as an antimicrobial agent due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-{[2,5-DIMETHYL-1-(4-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
(5Z)-5-{[2,5-DIMETHYL-1-(4-NITROPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a pyrrole ring, a nitrophenyl group, and a thiazolidinone moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above. For instance, the presence of the nitrophenyl group may enhance its antimicrobial activity, while the thiazolidinone moiety could contribute to its anti-inflammatory properties.
Properties
Molecular Formula |
C16H13N3O3S2 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(5Z)-5-[[2,5-dimethyl-1-(4-nitrophenyl)pyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H13N3O3S2/c1-9-7-11(8-14-15(20)17-16(23)24-14)10(2)18(9)12-3-5-13(6-4-12)19(21)22/h3-8H,1-2H3,(H,17,20,23)/b14-8- |
InChI Key |
PVEAHQYFKKGFKQ-ZSOIEALJSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C)/C=C\3/C(=O)NC(=S)S3 |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C)C=C3C(=O)NC(=S)S3 |
Origin of Product |
United States |
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